molecular formula C19H15N B084643 10-Phenyl-9,10-dihydroacridine CAS No. 10336-24-0

10-Phenyl-9,10-dihydroacridine

Numéro de catalogue B084643
Numéro CAS: 10336-24-0
Poids moléculaire: 257.3 g/mol
Clé InChI: OJKQAHDVVFZGLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Phenyl-9,10-dihydroacridine (PDHA) is a heterocyclic compound that has been the subject of much scientific research due to its potential use in various fields, including medicinal chemistry and materials science. PDHA is a tricyclic molecule that contains a nitrogen atom and a phenyl group.

Mécanisme D'action

The mechanism of action of 10-Phenyl-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
10-Phenyl-9,10-dihydroacridine has been shown to have various biochemical and physiological effects. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been shown to exhibit good thermal and photophysical properties, which make it a potential component of OLEDs.

Avantages Et Limitations Des Expériences En Laboratoire

10-Phenyl-9,10-dihydroacridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Another advantage is that it exhibits good thermal and photophysical properties, which make it a potential component of OLEDs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.

Orientations Futures

There are several future directions for research on 10-Phenyl-9,10-dihydroacridine. One direction is to further investigate its potential as an anticancer agent, particularly in animal models and clinical trials. Another direction is to further investigate its potential as a treatment for Alzheimer's disease, particularly in animal models and clinical trials. A third direction is to further investigate its potential as a component of OLEDs, particularly in the development of new OLED materials and devices. Finally, a fourth direction is to further investigate its mechanism of action, particularly in relation to its inhibition of enzymes and signaling pathways.

Applications De Recherche Scientifique

10-Phenyl-9,10-dihydroacridine has been the subject of much scientific research due to its potential use in various fields. In medicinal chemistry, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 10-Phenyl-9,10-dihydroacridine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential component of organic light-emitting diodes (OLEDs), as it has been shown to exhibit good thermal and photophysical properties.

Propriétés

Numéro CAS

10336-24-0

Nom du produit

10-Phenyl-9,10-dihydroacridine

Formule moléculaire

C19H15N

Poids moléculaire

257.3 g/mol

Nom IUPAC

10-phenyl-9H-acridine

InChI

InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2

Clé InChI

OJKQAHDVVFZGLX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

SMILES canonique

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

Synonymes

9,10-Dihydro-10-phenylacridine

Origine du produit

United States

Synthesis routes and methods

Procedure details

18.12 g of acridan (0.10 mol), 17.30 g of bromobenzene (0.11 mol), 14.40 g of sodium t-butoxide (0.15 mol), 1.12 g of Pd(OAc)2 (5 mmol), and 0.81 g of tri-t-butylphosphine (4 mmol) were taken up in 100 mL of dry toluene and this reaction mixture was allowed to stir under inert atmosphere. The exothermic reaction heated to reflux, then cooled to room temperature and was allowed to stir for 1 h. TLC analysis showed the reaction had gone to completion, so the reaction mixture was passed through a short plug of silica gel, which was subsequently washed with 1 L of CH2Cl2. The filtrate was concentrated to dryness and purified by column chromatography to afford 25.21 g of the N-phenylacridan (98.0%).
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.12 g
Type
catalyst
Reaction Step Five
Quantity
0.81 g
Type
catalyst
Reaction Step Six
Yield
98%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.